molecular formula C14H12N2O3 B1386847 5-[3-(Acetylamino)phenyl]nicotinic acid CAS No. 1172758-47-2

5-[3-(Acetylamino)phenyl]nicotinic acid

Cat. No. B1386847
M. Wt: 256.26 g/mol
InChI Key: PJRRYPBOKQECTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-[3-(Acetylamino)phenyl]nicotinic acid involves complex chemical reactions . For instance, nicotinic acid hydrazide was incorporated into new 4,5-dihydro-5-hydroxy-3,5-diphenylpyrazol-1-yl derivatives . Multicomponent synthesis of nicotinic acid derivatives has also been reported .


Molecular Structure Analysis

The molecular structure of 5-[3-(Acetylamino)phenyl]nicotinic acid is complex. It is a stimulant drug that acts as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed up of five homomeric or heteromeric subunits .


Chemical Reactions Analysis

The chemical reactions involving 5-[3-(Acetylamino)phenyl]nicotinic acid are complex and involve multiple steps . For example, the Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Nicotinic acid derivatives have been used for many years to reduce high levels of fats in the blood .
    • Some derivatives have shown high efficacy in treating diseases such as pneumonia and kidney diseases .
    • Some derivatives have proven effective against Alzheimer’s disease .
    • The methods of application or experimental procedures were not specified in the source .
    • The results or outcomes obtained were not quantitatively specified in the source .
  • Organic Chemistry

    • An efficient route for the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines, biologically important templates, via pyridine C3-arylation of nicotinic acids has been developed .
    • The poly-substituted nicotinic acid precursors were prepared by an established multicomponent condensation approach .
    • This route shows an excellent opportunity for introducing versatile (hetero)aryls and other substituents/functionalities into the pyridine ring .
    • Several of the synthesized compounds exhibited significant anti-proliferative properties .
  • Industrial Chemistry

    • Ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine have been reviewed .
    • The methods with potential industrial applications were not specified in the source .
    • The results or outcomes obtained were not quantitatively specified in the source .
  • Insecticides

    • Nicotinic acid substitution with pyridine molecule in 3-position have a strong ability on insects poisoning .
    • In a study, the insecticidal activities of some nicotinic acid derivatives were investigated .
    • The principle utilized for the preparation of required nicotinic acid substitutes involved nicotinic acid esterification .
  • Green Chemistry

    • A literature review was carried out on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .
    • The focus was especially on those methods with potential industrial applications .
  • Animal Health

    • Nicotinic acid is an essential nutrient for animals under stress with disturbed intestinal microflora, especially farm animals .
    • Nicotinic acid deficiency leads to health problems and impairs animal reproduction and growth .
  • Synthesis of Biologically Important Templates

    • An efficient route for the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines, biologically important templates, via pyridine C3-arylation of nicotinic acids has been developed .
    • The poly-substituted nicotinic acid precursors were prepared by an established multicomponent condensation approach .
    • This route shows an excellent opportunity for introducing versatile (hetero)aryls and other substituents/functionalities into the pyridine ring .
    • Several of the synthesized compounds exhibited significant anti-proliferative properties .
  • Catalytic Protodeboronation

    • Pinacol boronic esters are highly valuable building blocks in organic synthesis .
    • Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .
    • Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Natural Products and Bioactive Compounds

    • Poly-substituted/functionalized pyridines are omnipresent in natural products, bioactive compounds, and functional materials .
    • In particular, aryl or poly-aryl substituted pyridine derivatives have attracted considerable synthesis attention because they are often found as a valuable structural motif in a wide range of pharmaceutically active compounds .

properties

IUPAC Name

5-(3-acetamidophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9(17)16-13-4-2-3-10(6-13)11-5-12(14(18)19)8-15-7-11/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRRYPBOKQECTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657486
Record name 5-(3-Acetamidophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetamidophenyl)pyridine-3-carboxylic acid

CAS RN

1172758-47-2
Record name 5-(3-Acetamidophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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